molecular formula C7H9ClF2N2O2 B12588518 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide CAS No. 596817-01-5

1-(Chloroacetyl)-4,4-difluoro-L-prolinamide

Cat. No.: B12588518
CAS No.: 596817-01-5
M. Wt: 226.61 g/mol
InChI Key: YHJOBAWVEDSCGF-BYPYZUCNSA-N
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Description

1-(Chloroacetyl)-4,4-difluoro-L-prolinamide is a synthetic organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetyl group and two fluorine atoms attached to a prolinamide structure

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide typically involves the reaction of 4,4-difluoro-L-proline with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4,4-difluoro-L-proline and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: 4,4-difluoro-L-proline is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Chloroacetyl)-4,4-difluoro-L-prolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Hydrolysis: In the presence of water or aqueous base, the chloroacetyl group can be hydrolyzed to form carboxylic acids.

    Reagents and Conditions: Common reagents include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloroacetyl)-4,4-difluoro-L-prolinamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.

    Materials Science: It is utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

    Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4,4-difluoro-L-prolinamide involves the interaction of its reactive chloroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Chloroacetyl)-4,4-difluoro-L-prolinamide can be compared with other similar compounds, such as:

    1-(Chloroacetyl)-L-prolinamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    4,4-Difluoro-L-proline: Does not contain the chloroacetyl group, making it less reactive in certain chemical reactions.

    Chloroacetyl chloride: A simpler compound used in various acylation reactions but lacks the prolinamide structure.

The presence of both the chloroacetyl group and the fluorine atoms in this compound makes it unique and versatile for specific applications.

Properties

CAS No.

596817-01-5

Molecular Formula

C7H9ClF2N2O2

Molecular Weight

226.61 g/mol

IUPAC Name

(2S)-1-(2-chloroacetyl)-4,4-difluoropyrrolidine-2-carboxamide

InChI

InChI=1S/C7H9ClF2N2O2/c8-2-5(13)12-3-7(9,10)1-4(12)6(11)14/h4H,1-3H2,(H2,11,14)/t4-/m0/s1

InChI Key

YHJOBAWVEDSCGF-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CCl)C(=O)N

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CCl)C(=O)N

Origin of Product

United States

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